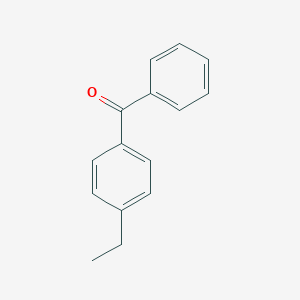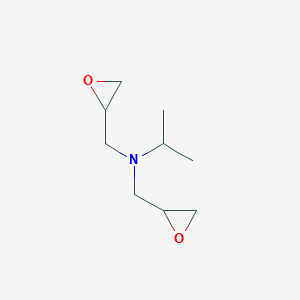
N-(1-Methylethyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-(1-Methylethyl)benzene-1,4-diamine can be synthesized through the reaction of p-phenylenediamine with isopropylamine. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where p-phenylenediamine and isopropylamine are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-(1-Methylethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted phenylenediamines, and various amine derivatives .
科学研究应用
N-(1-Methylethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of N-(1-Methylethyl)benzene-1,4-diamine involves its ability to scavenge free radicals and prevent oxidative damage. It interacts with reactive oxygen species and neutralizes them, thereby protecting materials such as rubber from degradation. The compound’s antioxidant properties are attributed to its chemical structure, which allows it to donate electrons and stabilize free radicals .
相似化合物的比较
Similar Compounds
- N-Phenyl-N’-isopropyl-p-phenylenediamine
- N,N’-bis(1-methylethyl)benzene-1,4-diamine
- N,N’-bis(1-methylheptyl)-1,4-benzenediamine
Uniqueness
N-(1-Methylethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly effective in applications requiring long-term protection against oxidation .
属性
CAS 编号 |
16153-75-6 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
4-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |
InChI 键 |
YFZNTUOMAQXCQZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)N |
规范 SMILES |
CC(C)NC1=CC=C(C=C1)N |
Key on ui other cas no. |
16153-75-6 |
同义词 |
N-isopropyl-1,4-phenylenediamine N-isopropyl-p-phenylenediamine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)


![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)








